Regioisomer-Driven Functional Divergence: HIV‑1 RT Inhibition vs. Kinase Scaffold Targeting
The 5‑methyl substitution pattern of the target compound recapitulates the 5‑methyl group of thymine, a critical pharmacophoric element for HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs) such as HEPT [1]. By contrast, the 7‑methyl regioisomer (CAS 86487‑53‑8) is specifically marketed as a kinase inhibitor scaffold, with no documentation of anti‑HIV‑1 activity . This functional dichotomy is qualitative but design‑critical; selecting the incorrect isomer would redirect the entire research program from antiviral to kinase space.
| Evidence Dimension | Biological target engagement (literature‑anchored) |
|---|---|
| Target Compound Data | 5‑methyl substitution enables HIV‑1 RT inhibitor design (HEPT/NNRTI class) |
| Comparator Or Baseline | 7‑methyl isomer (CAS 86487‑53‑8): kinase inhibitor scaffold only |
| Quantified Difference | Not amenable to single‑value quantification; categorical functional divergence |
| Conditions | Literature precedent (J. Med. Chem. 1998) and vendor documentation |
Why This Matters
For HIV‑1 NNRTI programs, procurement of the 5‑methyl isomer is mandatory; any other regioisomer will not provide the required thymine‑mimicry essential for anti‑HIV structure‑activity relationships.
- [1] Danel K, Larsen E, Pedersen EB, et al. Synthesis and anti-HIV-1 activity of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. J Med Chem. 1998;41(2):191-198. DOI: 10.1021/jm970443m. PMID: 9457243. View Source
